molecular formula C11H12O5 B13595825 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid

Cat. No.: B13595825
M. Wt: 224.21 g/mol
InChI Key: WFKUWFSCUSLVRI-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid is an organic compound that features a unique structure combining a dioxin ring with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.

    Formation of Dioxin Ring: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated to form the dioxin ring.

    Hydroxypropanoic Acid Addition: The dioxin intermediate is then reacted with a suitable reagent to introduce the hydroxypropanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: Similar structure but with an acrylic acid moiety instead of hydroxypropanoic acid.

    (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Contains a boronic acid group instead of hydroxypropanoic acid.

Uniqueness

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid is unique due to its combination of a dioxin ring with a hydroxypropanoic acid moiety, which imparts specific chemical and biological properties that are distinct from its analogs.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H12O5/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8,12H,3-4,6H2,(H,13,14)

InChI Key

WFKUWFSCUSLVRI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)O

Origin of Product

United States

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